![molecular formula C7H11FN2O B13223857 1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol](/img/structure/B13223857.png)
1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol
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Overview
Description
1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol is a chemical compound with the molecular formula C7H11FN2O. It is a fluorinated derivative of propanol, containing a pyrrole ring and an amino group.
Preparation Methods
The synthesis of 1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol typically involves the reaction of a fluorinated alcohol with a pyrrole derivative. One common method involves the nucleophilic substitution of a fluorinated alcohol with a pyrrole amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium iodide or potassium tert-butoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol can be compared with other similar compounds, such as:
1-Fluoro-2-propanol: A simpler fluorinated alcohol with different chemical properties and applications.
3-Fluoro-1-propanol: Another fluorinated alcohol with distinct reactivity and uses.
Fluconazole: A fluorinated antifungal agent with a different chemical structure and therapeutic application.
The uniqueness of this compound lies in its combination of a fluorinated alcohol with a pyrrole ring and an amino group, which imparts specific chemical and biological properties .
Biological Activity
1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol (CAS Number: 1851630-38-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and therapeutic implications based on diverse research findings.
The chemical structure of this compound can be described by the following properties:
Property | Value |
---|---|
Molecular Formula | C7H11FN2O |
Molecular Weight | 158.17 g/mol |
CAS Number | 1851630-38-0 |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves the introduction of a fluorine atom to a propanol derivative, followed by amination with pyrrole. The specific synthetic pathways can vary, but they generally employ standard organic reactions such as nucleophilic substitution and reductive amination.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing pyrrole structures can inhibit various bacterial strains and fungi. A comparative study highlighted that the presence of the pyrrole moiety enhances the antibacterial activity against Gram-positive and Gram-negative bacteria .
Inhibition of Enzymatic Activity
The compound has been evaluated for its potential to inhibit specific enzymes, particularly those involved in metabolic pathways. For example, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This makes it a candidate for further development in cancer therapeutics .
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects. Compounds with similar structures have been reported to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which could have implications for treating neurodegenerative diseases .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Pyrrole Derivatives as Anticancer Agents : A study demonstrated that pyrrole derivatives could selectively inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cell proliferation .
- Enzyme Inhibition Studies : Another research effort focused on evaluating the inhibition of arachidonic acid 15-lipoxygenase (ALOX15), an enzyme linked to inflammatory processes. The findings indicated that certain derivatives could effectively reduce enzyme activity, suggesting potential therapeutic applications in inflammatory diseases .
Properties
Molecular Formula |
C7H11FN2O |
---|---|
Molecular Weight |
158.17 g/mol |
IUPAC Name |
1-fluoro-3-(pyrrol-1-ylamino)propan-2-ol |
InChI |
InChI=1S/C7H11FN2O/c8-5-7(11)6-9-10-3-1-2-4-10/h1-4,7,9,11H,5-6H2 |
InChI Key |
DHNYBORSBCMGEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)NCC(CF)O |
Origin of Product |
United States |
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